6-Chloro-2-(hex-1-yn-1-yl)quinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research
Quinoxaline, a bicyclic heteroaromatic compound, is a privileged structural motif in medicinal chemistry and materials science. chim.it Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govmdpi.com The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. benthamdirect.com
The core structure of quinoxaline is a key component in several commercially available drugs, highlighting its therapeutic relevance. nih.gov Furthermore, the unique electronic properties of the quinoxaline nucleus make it an attractive candidate for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. researchgate.net The electrophilic nature of the quinoxaline ring has been explored for various chemical transformations, further expanding its synthetic utility. rsc.org
Rationale for Investigating Substituted Quinoxaline Derivatives with Alkynyl Moieties
The introduction of an alkynyl group, a carbon-carbon triple bond, onto the quinoxaline scaffold introduces a region of high electron density and linear geometry, which can significantly influence the molecule's biological activity and material properties. Alkynyl moieties are known to participate in various biological interactions, including acting as enzyme inhibitors and probes for biological systems.
The substitution of hydroxyl groups with alkynyl moieties using alkynylboron dihalides represents an efficient method for creating internal acetylenes. organic-chemistry.orgresearchgate.net This approach avoids the harsh conditions often associated with traditional methods. The Sonogashira cross-coupling reaction is another key method for the synthesis of alkynyl-substituted aromatic compounds, further enabling the exploration of this chemical space. The presence of a halogen, such as the chloro group at the 6-position of the quinoxaline ring in the title compound, provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of a diverse library of derivatives for academic and industrial research. nih.gov
Research Objectives and Scope for Academic Exploration of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline
The primary research objective for a compound like this compound is to systematically explore its chemical space and potential applications. This involves several key areas of investigation:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to access the compound and its analogues. This includes the optimization of reaction conditions and the purification of the final products. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm the structure and purity of the synthesized compounds. nih.gov
Physicochemical Properties: Investigating the fundamental physicochemical properties of the molecule, including its solubility, stability, and electronic properties. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into its molecular orbitals and reactivity. researchgate.net
Exploration of Reactivity: Studying the reactivity of the chloro and alkynyl functionalities to develop new synthetic methodologies and to prepare a diverse range of derivatives. This could involve nucleophilic aromatic substitution reactions at the chloro position or click chemistry reactions involving the terminal alkyne.
Biological Evaluation: Screening the compound and its derivatives for a wide range of biological activities, based on the known pharmacological profile of quinoxalines. This could include assays for anticancer, antimicrobial, and antiviral activities. nih.govnih.gov
Materials Science Applications: Investigating the potential of the compound as a building block for functional organic materials, such as organic semiconductors, dyes, or sensors, leveraging the unique electronic and photophysical properties imparted by the quinoxaline and alkynyl groups.
The focused exploration of this compound and its derivatives holds the promise of uncovering new scientific knowledge and potentially leading to the development of novel molecules with significant societal impact.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-hex-1-ynylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-2-3-4-5-6-12-10-16-14-9-11(15)7-8-13(14)17-12/h7-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXUQLBBDDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CN=C2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
Retrosynthetic Analysis for 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline from Accessible Precursors
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection point is the carbon-carbon bond between the quinoxaline (B1680401) C2-position and the hexynyl group. This bond can be formed via a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This disconnection leads to two key synthons: a 2-halo-6-chloroquinoxaline derivative and a 1-hexyne (B1330390) anion equivalent.
A further disconnection of the quinoxaline ring itself, through the well-established condensation reaction, breaks the two C-N bonds. This step leads back to more fundamental and accessible precursors: a substituted o-phenylenediamine (B120857), specifically 4-chloro-1,2-phenylenediamine, and a 1,2-dicarbonyl equivalent that will form the C2 and C3 positions of the quinoxaline ring. To install the reactive handle for the subsequent alkynylation, a precursor such as 2-chloro-3-hydroxyquinoxaline or, more directly, 2,6-dichloroquinoxaline (B50164) would be required. The latter can be conceptualized as arising from the condensation of 4-chloro-1,2-phenylenediamine with a glyoxal (B1671930) equivalent followed by a chlorination step. This approach allows for a modular synthesis where the individual components can be varied to produce a range of analogues.
Optimized Synthetic Pathways for the Quinoxaline Core and Alkynyl Functionalization
The forward synthesis of this compound involves a multi-step process that requires careful optimization of each stage to ensure high yields and purity. The key stages are the formation of the quinoxaline core, the introduction of the alkynyl group, and the regioselective placement of the chloro substituent.
Condensation Reactions for Quinoxaline Ring Formation from Diamines and Dicarbonyl Equivalents
The formation of the quinoxaline scaffold is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This method, first reported by Körner and Hinsberg, remains one of the most efficient and widely used strategies. mdpi.com The reaction typically proceeds by mixing the diamine and a dicarbonyl compound, such as glyoxal or benzil, often in a solvent like ethanol (B145695) or acetic acid under reflux conditions. acgpubs.org
Modern advancements have introduced a wide array of catalysts and conditions to improve yields, shorten reaction times, and enhance the green profile of the synthesis. These include the use of microwave irradiation, various catalysts such as iodine, zinc triflate, and cerium chloride, and even catalyst-free conditions in water. encyclopedia.pubmdpi.comsapub.orgchim.it Surrogates for 1,2-dicarbonyl compounds, including α-haloketones (like phenacyl bromides) and α-hydroxyketones, can also be effectively employed in a condensation-oxidation sequence to yield the quinoxaline ring. nih.govacgpubs.org For the synthesis of the target molecule, 4-chloro-1,2-phenylenediamine serves as the starting diamine to incorporate the C6-chloro substituent from the outset.
Table 1: Selected Catalytic Systems for Quinoxaline Synthesis via Condensation
| Catalyst/System | Dicarbonyl Source | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| None (Heat) | 1,2-Diketones | Ethanol/Acetic Acid | Classical, straightforward method | acgpubs.org |
| Iodine (I₂) | Hydroxyl Ketones | DMSO | In situ generation of dicarbonyl, room temp. | encyclopedia.pubmdpi.com |
| Zinc Triflate (Zn(OTf)₂) | α-Diketones | Acetonitrile | High yield at room temperature | encyclopedia.pubmdpi.com |
| Pyridine | Phenacyl Bromides | THF | Mild conditions, good yields | acgpubs.org |
| Microwave (CEM) | 1,2-Diketones | PEG-400 | Rapid, excellent yields, broad scope | chim.it |
| Catalyst-free | 1,2-Diketones | Water | Environmentally friendly, simple | nih.govchim.it |
Palladium-Catalyzed Cross-Coupling Strategies for Introducing the Hex-1-yn-1-yl Moiety at the C2-Position (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and versatile method for forming C(sp²)-C(sp) bonds, making it ideal for introducing the hex-1-yn-1-yl group onto the quinoxaline ring. wikipedia.orgnih.gov The reaction involves the coupling of a terminal alkyne (1-hexyne) with an aryl or vinyl halide (in this case, a 2-halo-6-chloroquinoxaline) in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org
The catalytic cycle is understood to involve two interconnected cycles for palladium and copper. libretexts.org The palladium cycle includes the oxidative addition of the halo-quinoxaline to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from 1-hexyne, the copper(I) salt, and the base), and finally reductive elimination to yield the 2-alkynylquinoxaline product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The reactivity of the halide at the C2 position follows the general trend for aryl halides: I > Br > Cl > OTf. wikipedia.org Therefore, starting from a 2-iodo- or 2-bromo-6-chloroquinoxaline (B3186445) would facilitate the coupling under milder conditions compared to the less reactive 2,6-dichloroquinoxaline. The synthesis can be designed to selectively react at the more reactive C2 position if a dihaloquinoxaline with different halogens is used. libretexts.org
Regioselective Chlorination at the C6-Position of the Quinoxaline Nucleus
There are two primary strategies for achieving regioselective chlorination at the C6-position of the quinoxaline nucleus.
Starting from a Pre-chlorinated Precursor: The most straightforward approach is to begin the synthesis with a commercially available or readily prepared starting material that already contains the chlorine atom at the desired position. For the synthesis of this compound, using 4-chloro-1,2-phenylenediamine in the initial condensation step directly and unambiguously places the chloro group at the C6-position of the resulting quinoxaline ring. acgpubs.orgnih.gov This method avoids potential issues with regioselectivity and the handling of harsh chlorinating agents in later steps.
Electrophilic Chlorination of the Quinoxaline Ring: An alternative strategy involves the electrophilic substitution of a pre-formed quinoxaline or quinoxalinone ring. For instance, the electrophilic chlorination of 2(1H)-quinoxalinone using sources like N-chlorosuccinimide (NCS) or other chlorinating agents can occur. It has been reported that electrophilic substitution on the 2(1H)-quinoxalinone ring with chloride ions in sulfuric acid occurs exclusively at the 6-position. researchgate.net This regioselectivity is governed by the directing effects of the heterocyclic ring system. Subsequent conversion of the quinoxalinone to a 2-chloroquinoxaline (B48734) would then provide the necessary precursor for the Sonogashira coupling.
Reaction Condition Optimization and Yield Enhancement Strategies for this compound
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. The Sonogashira coupling is often the most critical step to optimize. Key parameters include the choice of catalyst, ligands, base, solvent, and temperature.
Catalyst and Ligand: While traditional systems use catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, modern protocols often employ more robust catalysts and ligands that are more resistant to deactivation. organic-chemistry.org
Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial in the traditional Sonogashira reaction for the formation of the copper acetylide intermediate. However, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne. This has led to the development of copper-free Sonogashira protocols, which can be more environmentally friendly and prevent this side reaction. nih.govkaust.edu.saresearchgate.net
Base and Solvent: The amine base (commonly triethylamine (B128534) or diisopropylamine) is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. kaust.edu.sa The choice of solvent can significantly impact reaction efficiency.
Temperature: Reactions are often run at room temperature or with gentle heating. Higher temperatures can increase reaction rates but may also promote catalyst decomposition or side reactions.
Recent efforts have focused on developing more sustainable protocols, for instance, by performing the reaction in aqueous media or using recyclable heterogeneous catalysts. nih.govkaust.edu.sa
Table 2: Key Parameters for Optimizing Sonogashira Coupling Reactions
| Parameter | Considerations | Potential Issues | Optimization Strategy | Reference(s) |
|---|---|---|---|---|
| Palladium Catalyst | Loading (mol%), type (e.g., Pd(PPh₃)₄) | Deactivation, cost | Use robust ligands, lower catalyst loading | |
| Copper Co-catalyst | Presence/Absence (e.g., CuI) | Alkyne homocoupling (Glaser coupling) | Employ copper-free conditions | nih.govkaust.edu.saresearchgate.net |
| Base | Type (e.g., Et₃N, piperidine), amount | Incomplete reaction, side reactions | Screen various bases and stoichiometry | kaust.edu.sa |
| Solvent | Polarity, aprotic/protic (e.g., THF, DMF) | Solubility issues, poor reaction rates | Test a range of solvents, consider aqueous media | kaust.edu.sa |
| Temperature | Room temperature vs. elevated | Catalyst deactivation, side product formation | Optimize for specific substrates, start at RT | |
| Atmosphere | Inert (N₂, Ar) vs. Air | Oxidation of catalyst/reagents | Use inert atmosphere for sensitive reactions | organic-chemistry.orgkaust.edu.sa |
Synthesis of Analogues and Functional Derivatives of this compound
The synthetic routes established for this compound are highly amenable to the generation of a diverse library of analogues and functional derivatives.
Variation of the Alkynyl Moiety: The Sonogashira coupling allows for the straightforward introduction of various terminal alkynes. By replacing 1-hexyne with other alkynes (e.g., phenylacetylene, propargyl alcohol, or other functionalized alkynes), a wide range of C2-substituted quinoxalines can be synthesized. This modularity has been demonstrated in the synthesis of numerous 2-alkynyl and 2-arylalkynyl quinoxaline derivatives. rsc.orgnih.gov
Modification of the Quinoxaline Core: Analogues with different substitution patterns on the benzo portion of the quinoxaline ring can be prepared by starting with appropriately substituted o-phenylenediamines in the initial condensation step. For example, using diamines with fluoro, methyl, or methoxy (B1213986) groups would lead to the corresponding 6-substituted quinoxaline analogues.
Derivatization of the Alkyne: The triple bond in the hex-1-yn-1-yl moiety serves as a versatile functional handle for further chemical transformations. For example, it can undergo cyclization reactions, such as iodocyclization, to form fused heterocyclic systems like furo[2,3-b]quinoxalines or thieno[2,3-b]quinoxalines. rsc.org It can also participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the quinoxaline scaffold to other molecules.
Modification of the Hex-1-yn-1-yl Side Chain
The terminal alkyne functionality of the hex-1-yn-1-yl group is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. The reactivity of the C-C triple bond can be harnessed through several established synthetic protocols.
One of the most common modifications is the Sonogashira coupling , a cross-coupling reaction that would typically be used to form the C(sp)-C(sp2) bond to generate the parent compound itself from a 2-haloquinoxaline and hex-1-yne. However, the terminal alkyne can also undergo coupling with various aryl or vinyl halides to extend the side chain.
Another important class of reactions involves the hydration of the alkyne . Treatment with acids such as sulfuric acid in the presence of a mercury catalyst, or with other transition metal catalysts, can lead to the formation of the corresponding ketone, 6-chloro-2-(hexan-2-oyl)quinoxaline.
The alkyne can also participate in cycloaddition reactions . For instance, a [3+2] cycloaddition with azides (Huisgen cycloaddition), often catalyzed by copper(I), would yield a triazole ring. This "click chemistry" approach is highly efficient and allows for the linkage of the quinoxaline core to a wide array of other molecules.
Furthermore, reduction of the alkyne offers a straightforward method to introduce saturated or partially saturated side chains. Catalytic hydrogenation using specific catalysts can selectively produce the corresponding cis-alkene (using Lindlar's catalyst), trans-alkene, or the fully saturated hexyl side chain (using catalysts like Palladium on carbon).
| Reaction Type | Reagents and Conditions | Product |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone (6-chloro-2-(hexan-2-oyl)quinoxaline) |
| Click Chemistry | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivative |
| Partial Reduction (cis) | H₂, Lindlar's catalyst | 6-Chloro-2-((Z)-hex-1-en-1-yl)quinoxaline |
| Full Reduction | H₂, Pd/C | 6-Chloro-2-hexylquinoxaline |
These modifications to the hex-1-yn-1-yl side chain are instrumental in structure-activity relationship (SAR) studies, where the steric and electronic properties of this substituent can be systematically varied. nih.gov
Further Functionalization of the Chloro-Substituted Quinoxaline Ring
The chlorine atom at the C-6 position of the quinoxaline ring is a versatile handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine (B50134) ring activates the chloro-substituent towards displacement by a variety of nucleophiles.
Common nucleophiles employed in the functionalization of chloroquinoxalines include amines, thiols, and alcohols. For instance, reaction with primary or secondary amines can lead to the corresponding 6-aminoquinoxaline (B194958) derivatives. These reactions are often carried out at elevated temperatures, sometimes with the aid of a palladium or copper catalyst (Buchwald-Hartwig amination).
Similarly, displacement of the chloride with alkoxides or phenoxides can furnish ether linkages, while reaction with thiolates yields thioethers. These reactions significantly expand the chemical space accessible from the 6-chloroquinoxaline (B1265817) precursor. nih.gov
Cross-coupling reactions, such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Heck coupling (with alkenes), provide powerful methods for forming new carbon-carbon bonds at the C-6 position. These reactions are catalyzed by palladium complexes and allow for the introduction of aryl, heteroaryl, or vinyl substituents.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Functional Group at C-6 |
| Nucleophilic Aromatic Substitution | R₂NH (Amine) | Heat, or Pd/Cu catalyst | -NR₂ |
| Nucleophilic Aromatic Substitution | R-OH (Alcohol) | Base, Heat | -OR |
| Nucleophilic Aromatic Substitution | R-SH (Thiol) | Base, Heat | -SR |
| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | -Aryl |
| Stille Coupling | Ar-Sn(R)₃ | Pd catalyst | -Aryl |
The introduction of these varied functional groups can modulate the pharmacological or material properties of the quinoxaline core. nih.govscirp.org
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The development of chiral analogues of this compound can be crucial for applications where specific stereochemistry is required for biological activity. Stereocenters can be introduced either through the asymmetric synthesis of the quinoxaline core or by modification of the side chain with chiral reagents.
One approach involves the use of a chiral auxiliary. A chiral amine, for instance, could be appended to the quinoxaline core, influencing the stereochemical outcome of a subsequent reaction on the side chain. After the desired transformation, the auxiliary can be removed. youtube.com
Alternatively, asymmetric hydrogenation of the alkyne side chain using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), can produce enantiomerically enriched alkene or alkane derivatives. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
For the synthesis of analogues with a chiral center on the quinoxaline ring itself, one could start from a chiral 1,2-diamine precursor. The condensation of such a diamine with an appropriate 1,2-dicarbonyl compound would result in a chiral, non-racemic quinoxaline. Asymmetric hydrogenation of the quinoxaline ring itself is another advanced strategy, often employing iridium or rhodium catalysts, to generate chiral tetrahydroquinoxalines. acs.org
An intramolecular Michael addition involving a tethered nucleophile on the quinoxaline scaffold can be a powerful method for establishing stereogenic centers with high diastereoselectivity. nih.gov
| Strategy | Method | Key Reagents/Concepts | Outcome |
| Side Chain Modification | Asymmetric Hydrogenation | Chiral Rh/Ru catalysts (e.g., with BINAP) | Enantiomerically enriched alkene/alkane |
| Side Chain Modification | Chiral Auxiliary | Evans auxiliary or similar | Diastereoselective functionalization |
| Core Synthesis | Chiral Pool Synthesis | Chiral 1,2-diamines | Enantiopure quinoxaline scaffold |
| Core Modification | Asymmetric Hydrogenation | Chiral Ir/Rh catalysts | Chiral tetrahydroquinoxaline derivatives |
These stereoselective methods are essential for the synthesis of single-enantiomer compounds, which is often a requirement for therapeutic agents to ensure target specificity and reduce off-target effects.
Advanced Spectroscopic and Structural Elucidation for 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of a compound's elemental composition. For 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, HRMS provides the exact mass of the molecular ion, which can be compared against the calculated theoretical mass to confirm the molecular formula, C₁₄H₁₃ClN₂. chemspider.com The calculated monoisotopic mass for [M]⁺˙ is 244.0767 g/mol . The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization (EI) induced fragmentation analysis provides insight into the molecule's structural integrity and connectivity. The fragmentation of quinoxaline (B1680401) derivatives often involves characteristic losses of substituents and cleavages within the heterocyclic ring system. A plausible fragmentation pathway for this compound would include:
α-cleavage: Fission of the bond between the C3' and C4' carbons of the hexynyl chain, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable propargyl-substituted quinoxalinyl cation.
Loss of the Alkynyl Chain: Cleavage of the bond between the quinoxaline C2 carbon and the alkyne, resulting in a 6-chloroquinoxalinyl cation.
McLafferty-type Rearrangement: While less common for alkynes compared to carbonyls, rearrangements involving hydrogen transfer from the alkyl chain can occur.
Ring Fragmentation: At higher energies, the quinoxaline ring itself can fragment, often initiated by the loss of HCN, a pattern observed in the dissociation of the parent quinoline (B57606) radical cation. nih.gov
A summary of expected key ions is presented in the data table below.
| Ion | Proposed Structure | Fragmentation Pathway |
| [M]⁺˙ | C₁₄H₁₃ClN₂⁺˙ | Molecular Ion |
| [M-C₃H₇]⁺ | C₁₁H₆ClN₂⁺ | α-cleavage of the hexynyl chain |
| [M-C₆H₉]⁺ | C₈H₅ClN⁺˙ | Loss of the entire hex-1-yn-1-yl substituent |
| [M-Cl]⁺ | C₁₄H₁₃N₂⁺ | Loss of chlorine radical |
| [M-HCN]⁺˙ | C₁₃H₁₂ClN⁺˙ | Cleavage of the pyrazine (B50134) ring |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. magritek.com A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used for the complete assignment of this compound.
The ¹H and ¹³C NMR spectra can be divided into three distinct regions corresponding to the quinoxaline core, the hexynyl substituent's alkynyl carbons, and its aliphatic butyl chain.
Quinoxaline Resonances: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the quinoxaline protons (H-3, H-5, H-7, and H-8). Due to the electron-withdrawing nature of the chloro-substituent and the pyrazine ring, these protons will appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The ¹³C NMR spectrum will display signals for the eight carbons of the quinoxaline ring. The carbons bearing the chloro (C-6) and alkynyl (C-2) substituents will be shifted accordingly. researchgate.net
Alkynyl Resonances: The two sp-hybridized carbons of the alkyne (C-1' and C-2') typically resonate in the ¹³C NMR spectrum between δ 70 and 95 ppm. researchgate.net Due to the absence of protons, these are not observed in the ¹H spectrum.
Aliphatic Resonances: The hexynyl chain presents four distinct proton environments: a triplet for the terminal methyl group (-CH₃), two sextets for the internal methylene (B1212753) groups (-CH₂-), and a triplet for the methylene group adjacent to the alkyne (-CH₂-C≡). These signals are expected in the upfield region of the ¹H spectrum (δ 0.9-2.5 ppm).
The predicted chemical shifts are detailed in the interactive data table below.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| 3 | ~8.7 | ~144.0 | s |
| 5 | ~8.0 | ~130.0 | d |
| 7 | ~7.8 | ~129.5 | dd |
| 8 | ~7.9 | ~131.0 | d |
| 1' | - | ~80.0 | s |
| 2' | - | ~92.0 | s |
| 3' | ~2.5 | ~20.0 | t |
| 4' | ~1.6 | ~30.0 | sext |
| 5' | ~1.5 | ~22.0 | sext |
| 6' | ~0.95 | ~13.8 | t |
| 2 | - | ~148.0 | s |
| 6 | - | ~135.0 | s |
| 4a | - | ~141.0 | s |
| 8a | - | ~140.0 | s |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations. researchgate.net
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons H-7 and H-8 on the quinoxaline ring, and the sequential coupling along the aliphatic chain: H-3' ↔ H-4' ↔ H-5' ↔ H-6'. The isolated nature of the H-3 and H-5 protons would be confirmed by their lack of COSY cross-peaks to other protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It allows for the unambiguous assignment of each protonated carbon in the molecule, for example, linking the ¹H signal at ~8.7 ppm to the C-3 carbon at ~144.0 ppm, and each aliphatic proton signal to its corresponding carbon in the hexynyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) ¹H-¹³C correlations, which are critical for connecting the different fragments of the molecule. researchgate.net The most diagnostic correlation would be from the methylene protons at C-3' (δH ~2.5 ppm) to the alkynyl carbons C-1' and C-2', and crucially, to the C-2 carbon of the quinoxaline ring. This confirms the attachment of the hexynyl substituent to the heterocyclic core. Other key HMBC correlations would link the aromatic protons to adjacent quaternary carbons within the quinoxaline framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. A key NOESY cross-peak would be expected between the quinoxaline H-3 proton and the C-3' methylene protons of the hexynyl chain, confirming the orientation of the substituent relative to the ring.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. sphinxsai.com For this compound, the key functional groups give rise to distinct signals.
C≡C Stretch: The internal alkyne triple bond gives a characteristic stretching vibration. This band is expected in the region of 2260-2190 cm⁻¹ and is typically weak in the IR spectrum but stronger and more readily observed in the Raman spectrum. libretexts.org
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the quinoxaline ring appear above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretch: The C-H stretching modes of the methyl and methylene groups in the hexynyl chain are observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system produce a series of bands in the 1620-1450 cm⁻¹ region. sphinxsai.com
C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected to appear in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹.
A summary of expected vibrational frequencies is presented below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
| C-H Stretch | Aromatic (Quinoxaline) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Hexynyl) | 2960 - 2850 | Strong |
| C≡C Stretch | Alkyne | 2260 - 2190 | Weak-Medium |
| C=C / C=N Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |
| C-H Bend | Aliphatic (Hexynyl) | 1470 - 1370 | Medium |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture, Conformation, and Intermolecular Interactions of this compound and its Derivatives (if applicable)
While specific crystal structure data for this compound is not publicly available, analysis of the closely related derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, provides significant insight into the likely solid-state architecture. nih.gov
Based on this analog, the quinoxaline ring system of the target molecule is expected to be nearly planar. nih.gov The hex-1-yn-1-yl substituent would be connected to the C2 position of this planar core. The bond angles around the sp-hybridized alkyne carbons (C-1' and C-2') would be approximately 180°, leading to a linear C2-C1'-C2'-C3' arrangement. The butyl portion of the chain (C3' to C6') would be flexible and could adopt various conformations in the crystal lattice.
Intermolecular interactions are critical in defining the crystal packing. In the solid state of the analog, molecules are linked by C—H···π and π–π stacking interactions. nih.gov Similar forces are expected to govern the crystal structure of this compound. Potential interactions include:
π–π Stacking: The electron-deficient quinoxaline rings could stack with adjacent molecules, with typical centroid-to-centroid distances of 3.6-3.8 Å.
C-H···N Interactions: Hydrogen atoms from the alkyl chain or the aromatic ring of one molecule could form weak hydrogen bonds with the nitrogen atoms of a neighboring quinoxaline ring.
These non-covalent forces would assemble the individual molecules into a stable, three-dimensional supramolecular architecture.
Computational and Theoretical Investigations of 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comiiste.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to optimize the molecular structure and analyze its electronic characteristics. researchgate.netresearchgate.netresearchgate.net
The electronic structure of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is fundamentally shaped by its constituent parts: the electron-withdrawing chloro group and the π-system of the hexynyl group attached to the electron-deficient quinoxaline core. DFT calculations elucidate the distribution of electron density across the molecule and determine the energies of the molecular orbitals.
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. In quinoxaline derivatives, these orbital energies can be tuned by substituents. nih.gov For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. researchgate.netnih.gov
Computational studies on analogous quinoxaline systems allow for the prediction of these properties. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atoms are expected to be the most electron-rich regions (nucleophilic sites), while the hydrogen atoms and the region around the chloro group would be electron-poor.
Table 1: Representative Frontier Orbital Energies for Substituted Quinoxalines
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one (QO) | =O at C2 | -6.21 | -1.85 | 4.36 |
| 3-methylquinoxalin-2(1H)-one (MQO) | =O at C2, -CH3 at C3 | -6.05 | -1.77 | 4.28 |
| 3-aminoquinoxalin-2(1H)-one (AQO) | =O at C2, -NH2 at C3 | -5.63 | -1.54 | 4.09 |
| 2,3-diphenylquinoxaline | -C6H5 at C2, -C6H5 at C3 | -5.60 | -3.04 | 2.56 |
Note: Data is illustrative, based on values reported for various quinoxaline derivatives in computational studies. researchgate.netresearchgate.net The specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior in Solution
While DFT provides a static picture of a molecule at its minimum energy, molecules in solution are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. utrgv.eduresearchgate.net These simulations provide a detailed view of the conformational landscape—the collection of three-dimensional shapes a molecule can adopt—and its dynamic behavior in a solvent. acs.org
For this compound, the quinoxaline core is rigid and planar, but the attached hex-1-yn-1-yl side chain is flexible. nih.govnih.gov This flexibility arises from the free rotation around the single bonds within the butyl part of the hexynyl group. youtube.com MD simulations can explore the various conformers that result from these rotations. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water), MD can predict which conformations are most stable in a solution environment and how the molecule moves and interacts with its surroundings. researchgate.net This information is crucial for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of interaction. The simulations can reveal the time-averaged distribution of conformations and the energetic barriers between them. acs.org
Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors
Beyond HOMO and LUMO energies, DFT calculations can yield a suite of quantum chemical descriptors that quantify aspects of molecular reactivity. researchgate.netresearchgate.net These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.
Key descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap and is less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Tendency of electrons to escape; indicates electrophilicity. |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to deformation of electron cloud; indicates stability. |
| Global Electrophilicity (ω) | ω = μ²/(2η) | Propensity of a species to accept electrons. |
Source: Based on principles described in computational chemistry literature. researchgate.netias.ac.in
Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for understanding how chemical structure relates to biological activity. researchgate.netnih.govresearchgate.net SAR involves systematically modifying a molecule's structure and observing the effect on its activity, leading to qualitative rules about which functional groups are important. mdpi.comnih.gov QSAR takes this a step further by building mathematical models that correlate variations in physicochemical properties (described by computational descriptors) with changes in biological activity. researchgate.net
For quinoxaline analogues, SAR studies have revealed key insights. The type and position of substituents on the quinoxaline ring are critical for activity. mdpi.com For example, studies have shown that electron-withdrawing groups like halogens (e.g., Cl) or electron-donating groups (e.g., OCH₃) at different positions can dramatically increase or decrease a compound's potency against a specific biological target. mdpi.comnih.gov The substitution at the C2 and C3 positions is also a major determinant of activity. nih.gov
In the case of this compound, SAR would involve comparing its activity to analogues with different substituents at the C6 position (e.g., -F, -CH₃, -H), different alkynyl chains at the C2 position, or other groups entirely. QSAR models for quinoxalines often use descriptors derived from DFT calculations (like those in section 4.3) along with other parameters (e.g., lipophilicity, steric factors) to build a predictive model. researchgate.net Such a model could then be used to virtually screen new, un-synthesized analogues to prioritize the most promising candidates for development.
Table 3: Conceptual Structure-Activity Relationship (SAR) for Quinoxaline Analogues
| Position of Substitution | Substituent Type | General Effect on a Hypothetical Activity | Rationale |
|---|---|---|---|
| C2/C3 | Bulky/Aromatic Groups | Often increases activity | Can enhance binding to hydrophobic pockets in target proteins. |
| C2/C3 | NH Linker | Often essential for activity | Can act as a hydrogen bond donor/acceptor. mdpi.com |
| C6/C7 | Electron-Withdrawing Group (e.g., -Cl, -F) | Can increase or decrease activity, target-dependent | Modifies the electronic properties of the ring system, affecting target interaction. mdpi.comnih.gov |
| C6/C7 | Electron-Donating Group (e.g., -OCH₃) | Often essential for activity in certain series | Can increase electron density and modulate binding. mdpi.com |
Note: This table represents generalized trends observed across various series of quinoxaline derivatives and is for illustrative purposes. mdpi.comnih.gov
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
The electronic nature of the quinoxaline ring dictates its susceptibility to substitution reactions. The pyrazine (B50134) portion of the heterocycle is electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack. Conversely, this electron deficiency makes the ring system, particularly the carbon atoms bearing leaving groups, susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Substitution: The chlorine atom at the C-6 position of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is the primary site for nucleophilic attack. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride ion by various nucleophiles. Reactions with amines, thiols, or alkoxides can introduce new functional groups at this position. For instance, treatment with a primary or secondary amine in the presence of a base would be expected to yield the corresponding 6-aminoquinoxaline (B194958) derivative. Similarly, reaction with a sodium alkoxide would lead to the formation of a 6-alkoxyquinoxaline.
Functional Group Transformations of the Terminal Alkyne Moiety
The hex-1-yn-1-yl group provides a reactive handle for a multitude of chemical transformations, ranging from cycloadditions to the formation of new functional groups.
The terminal alkyne is an ideal substrate for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comorganic-chemistry.org This reaction provides a highly efficient and specific method for conjugating the quinoxaline molecule to other molecular entities.
In a typical CuAAC reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org These features make it exceptionally useful for applications in materials science, such as grafting the quinoxaline unit onto polymer backbones, or in chemical biology for bioorthogonal labeling of proteins, peptides, or nucleic acids. sigmaaldrich.comnih.gov
Table 1: Representative Click Chemistry Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
The terminal alkyne can undergo several other classical organic transformations:
Hydration: Acid-catalyzed hydration of the terminal alkyne, typically using aqueous sulfuric acid with a mercury(II) salt catalyst (Markovnikov hydration), would yield a methyl ketone. This transforms the hexynyl side chain into a 2-oxohexyl group, resulting in the formation of 6-Chloro-2-(2-oxohexyl)quinoxaline.
Halogenation: The alkyne can react with halogens such as Br₂ or Cl₂. The addition of one equivalent of the halogen would produce a dihaloalkene, while two equivalents would lead to a tetrahaloalkane.
Cycloaddition Reactions (Diels-Alder): The alkyne can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org When reacted with a conjugated diene (e.g., 1,3-butadiene), the alkyne moiety of this compound would form a cyclohexadiene ring. libretexts.orgyoutube.com The reaction is driven by the formation of more stable sigma bonds from pi bonds. organic-chemistry.org The efficiency of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, although the quinoxaline ring itself may provide sufficient activation. organic-chemistry.orgyoutube.com
Transition Metal-Catalyzed Reactions Involving this compound
The chloro-substituent and the alkyne group are both excellent handles for a variety of powerful transition metal-catalyzed transformations.
The chlorine atom at C-6 is well-positioned for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve coupling the 6-chloroquinoxaline (B1265817) with a boronic acid or boronic ester (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This is a highly versatile method for forming a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C-6 position.
Heck Reaction: The Heck reaction couples the 6-chloroquinoxaline with an alkene (e.g., styrene (B11656) or an acrylate) using a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the C-6 position and results in a substituted alkene, typically with trans stereochemistry. organic-chemistry.org
Table 2: Representative Cross-Coupling Reactions at the Chloro Substituent
| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |
| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
Alkyne metathesis involves the breaking and reforming of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten). While a powerful tool for internal alkynes, the application to terminal alkynes like the hex-1-yn-1-yl group is often problematic. Terminal alkynes have a strong tendency to undergo polymerization under metathesis conditions rather than participating in controlled cross-metathesis reactions. Therefore, subjecting this compound to typical alkyne metathesis catalysts would be expected to primarily yield polymeric materials rather than discrete, well-defined metathesis products.
Photochemical and Electrochemical Reactivity Profiling of this compound
The photochemical and electrochemical characteristics of quinoxaline derivatives are of significant scientific interest due to their broad applications in materials science and medicinal chemistry. The specific substitution pattern of this compound, featuring a halogen atom and an alkyne group on the quinoxaline core, suggests a rich and complex reactivity profile under photolytic and electrolytic conditions. While direct experimental data for this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of related quinoxaline derivatives.
Photochemical Reactivity
The photochemistry of quinoxaline and its derivatives is largely dictated by the nature of their excited states. Generally, upon absorption of UV or visible light, quinoxaline derivatives can undergo a variety of photochemical transformations. These include, but are not limited to, photodimerization, photoreduction, and photosensitized generation of reactive oxygen species (ROS).
For this compound, irradiation in the presence of a suitable hydrogen donor, such as an amine, could potentially lead to the reduction of the pyrazine ring, forming the corresponding 3,4-dihydroquinoxalin-2-one derivative. rsc.org The presence of the hexynyl substituent at the 2-position might influence the reaction pathway, potentially favoring other reactions over simple reduction.
Furthermore, many quinoxaline derivatives are known to act as photosensitizers, transferring energy to molecular oxygen to generate singlet oxygen or participating in electron transfer processes to produce superoxide (B77818) radicals. nih.gov The efficiency of these processes, often quantified by their quantum yields, is highly dependent on the substituents on the quinoxaline ring. The chloro and hexynyl groups in this compound would be expected to modulate the energy levels of the excited states and thus the quantum yield of any photosensitized reactions. Some quinoxaline derivatives, however, exhibit high photochemical stability with minimal degradation even after prolonged exposure to UVA irradiation. nih.gov
Hypothetical photochemical reaction products of this compound are presented in the table below.
| Reactant | Condition | Potential Product(s) | Reference |
| This compound | Irradiation (e.g., UVA) in the presence of an amine | 6-Chloro-2-(hex-1-yn-1-yl)-3,4-dihydroquinoxalin-2-one | rsc.org |
| This compound | Irradiation in the presence of O₂ | Singlet oxygen, Superoxide radical | nih.gov |
Electrochemical Reactivity
The electrochemical behavior of quinoxaline derivatives has been studied, revealing that the pyrazine ring is the primary electroactive center. semanticscholar.org These compounds typically undergo reduction via a two-electron, two-proton process. semanticscholar.orguaeu.ac.ae The precise reduction potential is sensitive to the pH of the medium and the nature of the substituents on the quinoxaline core.
For this compound, the electron-withdrawing nature of the chloro substituent at the 6-position would be expected to make the quinoxaline ring more electron-deficient and thus easier to reduce, shifting its reduction potential to less negative values compared to the unsubstituted parent quinoxaline. The hexynyl group at the 2-position could also influence the electron density of the pyrazine ring and, consequently, the reduction potential.
Cyclic voltammetry is a key technique for probing the electrochemical behavior of such compounds. A typical cyclic voltammogram for a quinoxaline derivative in an acidic medium might show one or more reduction peaks, corresponding to the stepwise reduction of the pyrazine ring. The stability of the resulting radical anions and dianions would be influenced by the substituents.
The general electrochemical reduction mechanism for quinoxaline derivatives can be summarized as follows:
Protonation: The nitrogen atom at position 4 is protonated.
First Electron Transfer: The protonated molecule accepts an electron to form a semiquinone radical intermediate.
Second Electron Transfer and Protonation: The radical intermediate is further reduced and protonated to yield the 3,4-dihydroquinoxalin-2(1H)-one. semanticscholar.org
A summary of the expected electrochemical parameters for this compound, based on general findings for related compounds, is provided in the interactive table below.
| Compound | Technique | Medium | Observed Process | Potential Influence of Substituents | Reference |
| This compound | Cyclic Voltammetry | Acidic | Two-electron, two-proton reduction of the pyrazine ring | Chloro group may facilitate reduction. Hexynyl group may modulate potential. | semanticscholar.orguaeu.ac.ae |
It is important to note that this discussion is based on the known reactivity of the broader class of quinoxaline derivatives. Detailed experimental studies on this compound are required to fully elucidate its specific photochemical and electrochemical reactivity profile.
Exploration of Biological Target Interactions and Molecular Mechanisms of 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline Mechanistic Focus Only
Ligand-Target Binding Profiling and Affinity Determination via Biophysical Methods (in vitro)
While direct binding data for 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is not extensively available in public literature, the quinoxaline (B1680401) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases. nih.gov The binding affinity of quinoxaline derivatives is typically assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). For instance, SPR assays have been effectively used to measure the binding of quinoxaline-based compounds to the N-terminal RNA-binding domain (N-NTDs) of viral nucleocapsid proteins, demonstrating a reduction in RNA-binding ability. nih.gov
The structural features of this compound, namely the chloro group at the 6-position and the hexynyl group at the 2-position, are expected to play crucial roles in target binding. The chloro group can engage in hydrophobic interactions within the binding pocket of a target protein. nih.gov The alkynyl group, a rigid and linear moiety, can probe deep, narrow hydrophobic pockets and potentially form specific interactions, including π-π stacking or hydrogen bonds if a suitable acceptor is present. researchgate.net In silico docking studies on similar 3-alkynyl substituted 2-chloroquinoxalines have shown potential high-affinity binding to the main protease (Mpro) of SARS-CoV-2. researchgate.net
Table 1: Predicted Biophysical Interaction Profile for this compound Based on Analog Studies
| Biophysical Method | Predicted Target Class | Expected Interaction Type | Key Structural Contributor(s) |
| Surface Plasmon Resonance (SPR) | Protein Kinases (e.g., VEGFR-2, Pim-1) | Hydrophobic, π-π stacking | Quinoxaline core, 6-chloro, 2-hexynyl |
| Isothermal Titration Calorimetry (ITC) | Protein Kinases, Viral Proteases | Enthalpically and/or entropically driven binding | Quinoxaline core, 6-chloro, 2-hexynyl |
| X-ray Crystallography | Co-crystallized with target protein | Precise binding mode, key residue interactions | Entire molecule |
This table is predictive and based on data from structurally related quinoxaline derivatives.
Enzyme Inhibition Kinetics and Mechanistic Studies of Specific Biological Targets (in vitro)
Quinoxaline derivatives are frequently identified as competitive inhibitors of protein kinases, specifically acting as ATP-competitive inhibitors. ekb.egmdpi.com This mechanism involves the quinoxaline scaffold binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling.
For this compound, it is highly probable that it would exhibit inhibitory activity against various protein kinases. Studies on analogous quinoxaline compounds have demonstrated potent inhibition of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Pim-1/2 kinases, and c-Met kinase. nih.govlookchem.comnih.gov The IC50 values for these related inhibitors often fall in the nanomolar to low micromolar range. nih.gov
Kinetic analyses, such as Lineweaver-Burk plots, for related inhibitors have helped to elucidate their mechanism of action. researchgate.net For example, some quinoxaline derivatives have been shown to be mixed-type or uncompetitive inhibitors of enzymes like methionine synthase. researchgate.net For kinase inhibition, the most common mechanism is competitive inhibition with respect to ATP.
Table 2: Potential Enzyme Inhibition Profile for this compound
| Target Enzyme Class | Predicted Mechanism of Inhibition | Key Interacting Residues (Hypothetical) | Potential Functional Outcome |
| Protein Tyrosine Kinases (e.g., VEGFR-2) | ATP-Competitive | Hinge region amino acids (via H-bonds with quinoxaline nitrogens) | Anti-angiogenic effects |
| Serine/Threonine Kinases (e.g., Pim-1/2) | ATP-Competitive | Gatekeeper residue, hydrophobic pocket interactions | Anti-proliferative, pro-apoptotic effects |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Competitive | Catalytic dyad (Cys-His) | Antiviral activity |
This table is predictive and based on data from structurally related quinoxaline derivatives.
Receptor Agonism/Antagonism at the Molecular Level and Downstream Signaling Pathways (in vitro)
The primary mode of action for quinoxaline-based kinase inhibitors is antagonism of receptor tyrosine kinase (RTK) signaling. By blocking the ATP-binding site, these compounds prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades. For example, inhibition of VEGFR-2 by quinoxaline derivatives blocks the PI3K/AKT and MAPK signaling pathways, which are crucial for endothelial cell proliferation, migration, and survival. ekb.eg
While direct receptor agonism is less common for this class of compounds, modulation of other receptor types is possible. For instance, certain quinoxaline derivatives have been investigated as antagonists for Toll-like receptors (TLRs), such as TLR7, thereby modulating immune responses. nih.gov
The downstream effects of targeting kinases with a compound like this compound would likely include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, typically at the G2/M phase. nih.gov
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the this compound Scaffold
The quinoxaline scaffold is an attractive starting point for both SBDD and FBDD campaigns due to its synthetic tractability and its ability to form key interactions with biological targets. nih.govresearchgate.net In SBDD, the known crystal structure of a target protein is used to design novel inhibitors with improved potency and selectivity. The 6-chloro and 2-alkynyl substituents of the title compound are features that can be rationally modified based on the topology of the target's binding site. For example, the length and branching of the alkynyl chain could be altered to optimize hydrophobic interactions.
In FBDD, small molecular fragments are screened for binding to a target, and then grown or linked to create more potent leads. The 6-chloroquinoxaline (B1265817) core could serve as a valuable fragment that anchors the molecule in the hinge region of a kinase, with the alkynyl group representing a vector for fragment growth into adjacent pockets.
Cellular Pathway Modulation and Signal Transduction Investigations (in vitro, mechanistic)
The cellular effects of quinoxaline-based inhibitors are a direct consequence of their molecular target engagement. In vitro studies on cancer cell lines have shown that these compounds can modulate key cellular pathways. For example, quinoxaline derivatives that inhibit tubulin polymerization have been shown to disrupt the microtubule network, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov
When targeting protein kinases, the inhibition of specific signaling pathways can be monitored by techniques such as Western blotting to observe changes in the phosphorylation status of downstream proteins. For a VEGFR-2 inhibitor, one would expect to see reduced phosphorylation of downstream effectors like AKT and ERK. ekb.eg Pathway analysis tools can be used to understand the broader impact of the compound on cellular networks. youtube.com
Rational Design of this compound Analogues for Enhanced Mechanistic Selectivity Towards Biological Targets
The rational design of analogs of this compound would focus on modifying its structure to enhance selectivity for a specific biological target, thereby minimizing off-target effects. Selectivity among kinases is a major challenge in drug design. nih.govmdpi.com
Strategies for enhancing selectivity include:
Modification of the 2-alkynyl chain: Altering the length or adding functional groups to the hexynyl chain could exploit unique features of the target's binding site that are not present in other kinases.
Substitution at other positions of the quinoxaline ring: Introducing substituents at the 3-, 5-, 7-, or 8-positions could create additional interactions and improve the selectivity profile. For example, adding a group that can interact with a specific amino acid outside the conserved ATP-binding pocket. nih.gov
Bioisosteric replacement: Replacing the chloro group or the alkyne with other functional groups that have similar physicochemical properties could fine-tune the electronic and steric profile of the molecule for better target engagement.
Molecular modeling and computational studies are invaluable tools in the rational design process, allowing for the prediction of binding affinities and selectivity before undertaking synthetic efforts. mdpi.com
Advanced Applications in Materials Science and Catalysis for 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
Incorporation into Supramolecular Assemblies, Coordination Polymers, and Metal-Organic Frameworks (MOFs)
The nitrogen atoms within the quinoxaline (B1680401) ring of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline serve as excellent coordination sites for metal ions, making it a valuable building block for supramolecular structures. Research into related quinoxaline derivatives has demonstrated their ability to form intricate networks through various non-covalent interactions, including π-π stacking and C-H···π interactions. For instance, the crystal structure of 6-Chloro-2-phenyl-3-(2-phenyl-ethyn-yl)quinoxaline reveals molecules linked by such interactions, with centroid-centroid distances of 3.6210 (12) and 3.8091 (12) Å. nih.gov This tendency for self-assembly is a critical attribute for the rational design of coordination polymers and Metal-Organic Frameworks (MOFs).
The hexynyl group on this compound offers a versatile handle for post-synthetic modification within these frameworks, allowing for the introduction of new functionalities or the tuning of framework properties. While specific studies on the incorporation of this compound into MOFs are still emerging, the foundational work on analogous quinoxaline systems provides a strong indication of its potential in creating novel materials with tailored porosity, stability, and functionality for applications in gas storage, separation, and catalysis.
Development as Ligands in Homogeneous and Heterogeneous Catalysis
The application of quinoxaline derivatives as ligands in catalysis is a burgeoning field of research. mdpi.com The nitrogen atoms of the quinoxaline moiety can effectively chelate to metal centers, thereby modifying the metal's electronic properties and steric environment to influence catalytic activity and selectivity. In the context of this compound, the presence of the chloro and hexynyl groups can further modulate the ligand's electronic and steric profile.
While direct catalytic applications of this compound are not yet extensively reported, the broader class of quinoxalin-2(1H)-ones has been investigated in heterogeneous catalysis. mdpi.com These studies highlight the potential of the quinoxaline scaffold in facilitating a range of organic transformations. mdpi.comresearchgate.net The development of catalysts based on this compound could leverage the unique combination of its substituents to achieve novel reactivity in both homogeneous and heterogeneous systems. The alkyne functionality, for example, could be used to immobilize the complex onto a solid support for recyclable heterogeneous catalysis.
Exploration of Photophysical Properties for Optoelectronic Materials (e.g., electron-transporting layers, luminescent dyes)
Quinoxaline derivatives are recognized for their excellent electron-accepting properties, making them highly suitable for applications in organic electronics, particularly as electron-transporting materials (ETMs) and in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The electron-deficient nature of the quinoxaline ring facilitates efficient electron injection and transport. beilstein-journals.org The photophysical properties of quinoxaline-based materials can be finely tuned through chemical modification.
Development of Molecular Sensors and Probes Based on this compound
The quinoxaline scaffold is a promising platform for the design of molecular sensors and probes due to its responsive photophysical properties. nih.gov The fluorescence of quinoxaline derivatives can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses. For instance, a quinoxaline-based chemosensor has been successfully developed for the selective detection of Hg(II) ions. nih.gov
The structure of this compound offers several avenues for the development of novel sensors. The nitrogen atoms can act as binding sites for metal ions, while the hexynyl group can participate in specific chemical reactions, such as click chemistry, to detect target molecules. The chloro group can also influence the electronic properties and the binding affinity of the sensor. The development of sensors based on this compound could lead to highly selective and sensitive detection methods for various chemical and biological species.
Future Research Directions and Unanswered Questions Regarding 6 Chloro 2 Hex 1 Yn 1 Yl Quinoxaline
Development of More Sustainable and Efficient Synthetic Routes to 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline and its Complex Analogues
The conventional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can require harsh conditions, hazardous solvents, and may generate significant waste. ijirt.org The likely synthesis of the title compound involves two key transformations: the formation of the 2-halo-6-chloroquinoxaline core and the subsequent introduction of the hexynyl group via a cross-coupling reaction. Future research should focus on optimizing these steps according to the principles of green chemistry.
Key Research Objectives:
Greener Quinoxaline Core Synthesis: Traditional methods often suffer from drawbacks like long reaction times and the use of toxic catalysts. ijirt.org A primary research goal is to adapt modern, sustainable methods for the synthesis of the 6-chloroquinoxaline (B1265817) precursor. This includes the use of water as a solvent, employing recyclable catalysts like heteropolyoxometalates or nanocatalysts, and exploring solvent-free or microwave-assisted reaction conditions. tandfonline.comnih.govrsc.orgnih.gov The development of cooperative bifunctional catalysts could also provide an environmentally friendly, oxidant-free route. rsc.orgresearchgate.net
Efficient Alkyne Introduction: The hexynyl group is most likely introduced via a Sonogashira cross-coupling reaction between a 2-halo-6-chloroquinoxaline (e.g., 2-bromo- or 2-chloro-6-chloroquinoxaline) and 1-hexyne (B1330390). jcsp.org.pkwikipedia.org While effective, these reactions traditionally use palladium catalysts and copper(I) co-catalysts, the latter of which can be toxic and lead to undesirable alkyne homocoupling. libretexts.org Future work should aim to develop highly efficient, copper-free Sonogashira coupling protocols. organic-chemistry.org Research into novel ligands that enhance catalyst activity at low loadings, as well as developing heterogeneous, reusable palladium catalysts, would represent a significant advance in sustainability. rsc.orglibretexts.org
Direct C-H Alkynylation: An even more atom-economical and efficient approach would be the direct C-H alkynylation of 6-chloroquinoxaline. This would bypass the need to pre-functionalize the C2 position with a halogen, thus reducing the number of synthetic steps. Developing selective catalytic systems capable of activating the C2-H bond of the quinoxaline ring for direct coupling with 1-hexyne remains a major but highly rewarding challenge. thieme-connect.com
A summary of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Potential Sustainable Synthetic Methodologies for Future Research
| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Research Goal | Relevant Findings |
|---|---|---|---|---|
| Quinoxaline Core Formation | Condensation of 4-chloro-1,2-phenylenediamine and a glyoxal (B1671930) equivalent in organic solvents with acid/base catalyst. | Catalytic condensation in water or under solvent-free conditions. | Develop high-yield, selective reactions using reusable catalysts and benign solvents. | Use of surfactant-type catalysts in water tandfonline.com; nano-catalyzed synthesis under solvent-free conditions. rsc.org |
| Alkyne Installation | Palladium/Copper co-catalyzed Sonogashira coupling of 2-halo-6-chloroquinoxaline with 1-hexyne. | Copper-free Sonogashira coupling; use of highly active, low-loading Pd catalysts; heterogeneous catalysis. | Eliminate toxic copper co-catalyst, improve catalyst recyclability, and reduce metal contamination in the final product. | Palladium-catalyzed synthesis of alkyne-substituted quinoxalines is established jcsp.org.pkresearchgate.net; various copper-free protocols are known for other systems. organic-chemistry.org |
| Direct Functionalization | Not applicable (requires pre-functionalization). | Direct C-H alkynylation of 6-chloroquinoxaline. | Achieve selective C-H activation at the C2 position for a more atom-economical synthesis. | Direct C-H functionalization is a major area of quinoxaline chemistry, though direct alkynylation is challenging. thieme-connect.comresearchgate.net |
In-depth Mechanistic Elucidation of Novel Reactions and Transformations Involving the Compound
A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new ones. For this compound, mechanistic questions pertain not only to its synthesis but also to its subsequent reactivity.
Unanswered Mechanistic Questions:
Influence of Substituents on Reactivity: How do the electron-withdrawing nature of the chloro group and the π-system of the hexynyl group collectively influence the electronic properties and reactivity of the quinoxaline core? Future studies could investigate their effect on the regioselectivity of further functionalization, such as electrophilic aromatic substitution or direct C-H functionalization at other positions on the benzene (B151609) ring. thieme-connect.comrsc.org
Mechanisms of Novel Transformations: The compound is a substrate for various potential reactions. For instance, photoinduced reactions, which are increasingly used in green chemistry, could lead to novel transformations. acs.org Elucidating the mechanism of such reactions—whether they proceed via singlet oxygen, radical intermediates, or other excited states—is crucial. acs.org
Intramolecular Cyclizations: The presence of the alkyne offers the possibility of designing novel intramolecular cyclization reactions to build more complex, fused heterocyclic systems. Mechanistic studies, likely involving a combination of kinetic experiments, isotopic labeling, and computational density functional theory (DFT), would be essential to understand and optimize these pathways. acs.org
Expansion of the Biological Target Space for this compound Scaffolds Through High-Throughput Mechanistic Screening
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govnih.gov However, the specific biological targets for many of these compounds remain unknown.
Future Research Directions:
Library Synthesis and Screening: A key unanswered question is what novel biological activities the specific structure of this compound might possess. A focused library of analogues should be synthesized, varying the alkyne chain length, the position and nature of the halogen, and adding other substituents.
High-Throughput and High-Content Screening: This library should be subjected to high-throughput screening (HTS) against diverse biological targets. acs.org Modern techniques like microdroplet-based screening combined with mass spectrometry could rapidly identify promising hits. nih.govnih.govresearchgate.net Beyond simple activity assays, high-content screening (HCS) using automated microscopy can provide valuable data on the compound's effects on cell morphology, specific protein localization, and pathway activation, offering early mechanistic insights.
Target Deconvolution: For any identified "hit" compounds, the next critical step is to identify the specific molecular target (e.g., enzyme or receptor). The terminal alkyne group is an ideal handle for target deconvolution strategies using activity-based protein profiling (ABPP) and other chemical biology approaches.
Exploration of Emerging Application Areas in Chemical Biology or Advanced Functional Materials.
The unique combination of a planar aromatic system, a halogen, and a reactive alkyne handle makes this compound an attractive candidate for applications beyond traditional pharmaceuticals.
Potential Application Areas:
Chemical Biology Probes: The terminal alkyne is a powerful functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This allows for the straightforward attachment of reporter tags (like fluorophores or biotin) or affinity handles. This opens the door to using the compound as a molecular probe to study biological systems. acs.orgnih.gov For example, if the scaffold is found to bind to a particular protein, it could be converted into a radiolabeled imaging agent or a probe for identifying target engagement in living cells. acs.orgnih.gov
Advanced Functional Materials: Quinoxaline derivatives are known to have applications as dyes, organic semiconductors, and electroluminescent materials. nih.govdoaj.org The extended π-conjugation provided by the hexynyl group, combined with the electronic influence of the chloro-substituent and the nitrogen atoms, could give rise to interesting photophysical and electronic properties. Future research could explore the synthesis of polymers or oligomers based on this scaffold for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or as novel chromophores.
A summary of potential emerging applications is presented in Table 2.
Table 2: Potential Emerging Applications for Future Research
| Application Area | Key Feature of Compound | Proposed Research Direction | Rationale / Unanswered Question |
|---|---|---|---|
| Chemical Biology | Hex-1-yn-1-yl group | Use as a scaffold for "click chemistry" to create activity-based probes, imaging agents, or affinity matrices. | Can this molecule be used to label and identify novel biological targets in complex biological systems? rsc.orgacs.org |
| Organic Electronics | Conjugated quinoxaline-alkyne π-system | Synthesize and characterize oligomers/polymers based on the compound for applications in OFETs or OLEDs. | What are the solid-state packing, charge transport, and luminescent properties of materials derived from this scaffold? nih.govdoaj.org |
| Sensing | Electron-deficient quinoxaline ring | Investigate the response of the compound's fluorescence or electrochemical properties to the presence of specific analytes (ions, neutral molecules). | Can the electronic properties of the scaffold be harnessed to create a selective chemosensor? |
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically begins with 2,3-dichloroquinoxaline (DCQX) as a precursor. The hex-1-yn-1-yl group is introduced at the C2 position via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere). Key steps include:
Substrate Preparation : DCQX is dissolved in anhydrous DMF or THF to avoid hydrolysis of reactive chlorine atoms.
Nucleophilic Addition : Hex-1-yne derivatives (e.g., Grignard or organocopper reagents) are added dropwise at 0–5°C to minimize side reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization (60–75%) requires precise stoichiometric ratios (1:1.2 for DCQX:alkyne) and reaction times (12–24 hours) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The alkyne proton (C≡C-H) appears as a singlet at δ 2.8–3.2 ppm. Aromatic protons in the quinoxaline ring show splitting patterns consistent with para-substitution (δ 7.5–8.5 ppm). The hexynyl chain exhibits methylene signals (δ 1.2–2.5 ppm).
- IR : A sharp C≡C stretch at ~2100 cm⁻¹ confirms the alkyne group.
- MS : Molecular ion peaks (M⁺) at m/z 245 (calculated) with fragmentation patterns matching chlorine loss (M⁺–35) .
Q. What solvent systems and catalysts are effective for functionalizing the quinoxaline core?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while THF is preferred for organometallic reactions.
- Catalysts : Pd(PPh₃)₄ or CuI catalyze alkyne coupling (Sonogashira or Cadiot-Chodkiewicz reactions). Base catalysts (K₂CO₃, NEt₃) neutralize HCl byproducts .
Advanced Research Questions
Q. How can computational modeling (DFT, QM/MM) predict regioselectivity in quinoxaline derivatization?
Methodological Answer:
- DFT Calculations : Compare activation energies for substitution at C2 vs. C3. The C2 position typically has lower energy barriers due to reduced steric hindrance from the adjacent chlorine.
- QM/MM Simulations : Model solvent effects (e.g., DMF polarity) to refine transition-state geometries. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets. Experimental validation via HPLC-MS ensures computational accuracy .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in cancer cell lines). Adjust for variables like cell passage number or solvent (DMSO vs. saline).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with fluorine) to isolate electronic vs. steric effects.
- Statistical Validation : Apply ANOVA or Bayesian modeling to confirm significance thresholds .
Q. How do electronic effects of the hex-1-yn-1-yl group influence the quinoxaline ring’s redox behavior?
Methodological Answer:
- Cyclic Voltammetry (CV) : The alkyne’s electron-withdrawing effect lowers the LUMO energy, increasing reduction potential (E₁/2 = –1.2 V vs. Ag/AgCl).
- DFT Analysis : HOMO localization on the quinoxaline ring confirms charge transfer to the alkyne.
- Comparative Studies : Contrast with methyl or phenyl substituents to quantify electronic contributions .
Q. What reactor designs (batch vs. flow) improve scalability for synthesizing this compound?
Methodological Answer:
- Batch Reactors : Suitable for small-scale optimization (1–10 g) but risk thermal runaway due to exothermic alkyne addition.
- Flow Reactors : Enable continuous synthesis with precise temperature control (ΔT ±2°C). Residence time (5–10 min) and mixing efficiency (Reynolds number >2000) are critical for reproducibility.
- CRDC Guidelines : Follow subclass RDF2050112 (reaction fundamentals and reactor design) for safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
